Cas no 66947-36-2 (N-(5-Bromo-2-methylphenyl)glycine)

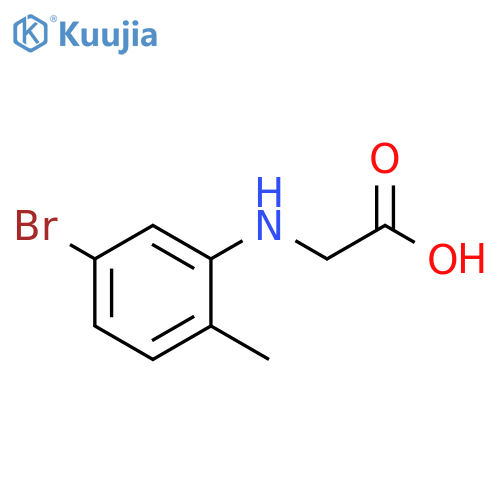

66947-36-2 structure

商品名:N-(5-Bromo-2-methylphenyl)glycine

CAS番号:66947-36-2

MF:C9H10BrNO2

メガワット:244.085201740265

CID:4655133

N-(5-Bromo-2-methylphenyl)glycine 化学的及び物理的性質

名前と識別子

-

- Glycine, N-(5-bromo-2-methylphenyl)-

- N-(5-Bromo-2-methylphenyl)glycine

-

- インチ: 1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)

- InChIKey: VCNAHXVPZMNTCB-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CNC1=CC(Br)=CC=C1C

N-(5-Bromo-2-methylphenyl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280719-1g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 98% | 1g |

¥3164.00 | 2024-05-04 | |

| TRC | B697463-250mg |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 250mg |

$ 259.00 | 2023-04-18 | ||

| TRC | B697463-500mg |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 500mg |

$ 391.00 | 2023-04-18 | ||

| TRC | B697463-100mg |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 100mg |

$ 133.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280719-5g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 98% | 5g |

¥9866.00 | 2024-05-04 | |

| A2B Chem LLC | AI54720-5g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 98% | 5g |

$880.00 | 2024-04-19 | |

| 1PlusChem | 1P00IC4G-5g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 98% | 5g |

$933.00 | 2025-02-28 | |

| TRC | B697463-1g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 1g |

$ 552.00 | 2023-04-18 | ||

| A2B Chem LLC | AI54720-1g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 98% | 1g |

$249.00 | 2024-04-19 | |

| 1PlusChem | 1P00IC4G-1g |

N-(5-Bromo-2-methylphenyl)glycine |

66947-36-2 | 98% | 1g |

$261.00 | 2025-02-28 |

N-(5-Bromo-2-methylphenyl)glycine 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

66947-36-2 (N-(5-Bromo-2-methylphenyl)glycine) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量